molecular formula C8H13ClN4O2 B2797089 methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride CAS No. 2225136-46-7

methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B2797089
CAS No.: 2225136-46-7
M. Wt: 232.67
InChI Key: WHXXGYRITJNRLM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12N4O2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown biological activity in various assays, making it a candidate for further research in the field of biochemistry. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride has potential medicinal applications, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties that could be beneficial in treating various diseases.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Triazolopyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Other triazole derivatives: Compounds containing triazole rings are known for their diverse applications in medicine and industry.

Uniqueness: Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride stands out due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity.

Biological Activity

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride (CAS Number: 2225136-46-7) is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13ClN4O2C_8H_{13}ClN_4O_2, with a molecular weight of 232.67 g/mol. The compound features a unique triazole and pyridine ring structure that contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Similar compounds in the triazolo-pyridine class have shown promising anticancer effects. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancerous cells .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated the ability of related triazolo derivatives to reduce the production of interleukin-17A (IL-17A), which plays a crucial role in inflammatory responses .
  • Antiviral Activity : Triazolo derivatives have been noted for their antiviral properties against various viruses including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication and interference with viral protein synthesis .
  • Enzyme Inhibition : Some studies have highlighted the compound's ability to inhibit enzymes such as α-glucosidase, which is relevant in managing diabetes by slowing carbohydrate absorption .

Case Study 1: RORγt Inhibition

In a study evaluating the inhibitory activity against RORγt (Retinoic acid receptor-related orphan receptor gamma t), a derivative showed an IC50 value of 41 nM, indicating potent activity comparable to established inhibitors. This suggests potential applications in treating autoimmune diseases where RORγt is implicated .

Case Study 2: Antidiabetic Activity

Research on triazolo-pyrimidine derivatives demonstrated significant α-glucosidase inhibition with some compounds exhibiting IC50 values lower than acarbose (104.07 mM), indicating their potential as effective antidiabetic agents .

Synthesis Methods

Several synthesis routes have been developed for this compound:

  • One-Pot Synthesis : A method involving the condensation of appropriate precursors under specific conditions has been reported to yield high purity products efficiently.
  • Modification of Existing Compounds : Structural modifications on known triazolo-pyridine frameworks can lead to derivatives with enhanced biological properties.

Comparative Analysis

The following table compares methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-[1,2,4]triazolo[1,5-a]pyridineSimilar triazole-pyridine structureAntiviral properties
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridineEthyl instead of methyl groupAntitumor activity
2-Amino-[1,2,4]triazolo[1,5-c]pyrimidineDifferent ring structure (pyrimidine)Inhibits AXL receptor tyrosine kinase

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h5H,2-4H2,1H3,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXGYRITJNRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NC(=NN2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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